1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with an ethylsulfonylacetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with an ethylsulfonylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Methylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid
- 1-(2-Ethylsulfonylacetyl)-3-ethylpyrrolidine-3-carboxylic acid
- 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-2-carboxylic acid
Comparison: 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the ethylsulfonylacetyl group and the carboxylic acid group on the pyrrolidine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the ethylsulfonyl group can enhance its electrophilic character, while the carboxylic acid group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
1-(2-ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-3-17(15,16)6-8(12)11-5-4-10(2,7-11)9(13)14/h3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHMQEQBZHSBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)N1CCC(C1)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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